molecular formula C27H28F3N3O8S B608583 Linzagolix choline CAS No. 1321816-57-2

Linzagolix choline

Cat. No.: B608583
CAS No.: 1321816-57-2
M. Wt: 611.6 g/mol
InChI Key: IAIVRTFCYOGNBW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of linzagolix choline involves multiple steps. The initial step includes the reaction of dimethyl maleate with methylthioglycolate under basic conditions to form an intermediate. This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, stringent quality control measures, and purification techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Table 1: Synthetic Steps and Reaction Conditions

StepReaction TypeReagents/ConditionsProduct/Yield
1.1CyclizationDimethyl maleate, methylthioglycolate, basic conditionsCyclic mercaptan 35.3 (crystalline solid)
1.2Semmler–Wolff AromatizationHydroxylamine hydrochloride (pyridine), strong acidic conditionsAminothiophene 35.5
1.3Carbamate FormationPhenyl chloroformateIntermediate 35.6 (92% yield)
2.1Borohydride ReductionSodium borohydrideAlcohol intermediate
2.2Ether FormationPhenol 35.8, tetrabutylammonium bromide, basic conditionsEther 35.9 (89% yield)
2.3Nitration & ReductionHNO₃/H₂SO₄ (nitration), Raney-Ni (reduction)Aniline 35.11
2.4Urea FormationBasic coupling of 35.6 and 35.11Thiophenyl urea 35.12
2.5Cyclization & Salt FormationLiOH (hydrolysis), choline bicarbonateLinzagolix choline

Mechanistic Highlights :

  • Aromatization : The Semmler–Wolff reaction converts cyclic thiols to aminothiophenes via oxime intermediates under acidic conditions .

  • Ether Synthesis : Bromide generation in situ facilitates nucleophilic substitution with phenol derivatives .

Metabolic Reactions and Enzymatic Biotransformation

Linzagolix undergoes hepatic metabolism primarily via cytochrome P450 enzymes, producing demethylated metabolites (DrugBank , PMC ):

Table 2: Major Metabolic Pathways

EnzymeMetaboliteReaction TypeClinical Relevance
CYP2C9KP017Oxidative demethylationMinor circulating metabolite (<10% exposure)
CYP2C8/3A4KP046Oxidative demethylationMinor circulating metabolite

Key Observations :

  • Parent Drug Dominance : Unchanged linzagolix constitutes >90% of systemic exposure, with metabolites contributing minimally .

  • Excretion : ~67% excreted renally as parent drug; ~33% fecal elimination .

Reaction Stability and Optimization

  • pH Sensitivity : The thiophene and urea motifs require controlled acidic/basic conditions to prevent degradation during synthesis .

  • Temperature : Nitration and reduction steps demand precise thermal control to avoid byproducts .

Comparative Analysis with Analogues

Unlike peptide-based GnRH antagonists (e.g., cetrorelix), linzagolix’s non-peptide structure enables oral bioavailability due to:

  • Enhanced Stability : Resistance to enzymatic hydrolysis in the GI tract .

  • Synthetic Flexibility : Modular synthesis allows functional group tuning for receptor affinity .

Scientific Research Applications

Uterine Fibroids

Linzagolix choline has been extensively studied for its efficacy in treating uterine fibroids. In clinical trials, particularly the PRIMROSE studies, linzagolix demonstrated significant improvements in symptoms:

  • Efficacy : In a 24-week trial, responder rates were reported at 56.4% for the 100 mg dose and 89.3% for the 200 mg dose with add-back therapy (ABT) involving estrogen and progestin .
  • Safety : Common adverse effects included hot flushes and headaches; however, these were generally mild and manageable .

Endometriosis

Linzagolix is also being investigated for its potential benefits in treating endometriosis. By reducing estrogen levels, it may help alleviate pain and other symptoms associated with this condition. Ongoing research continues to evaluate its long-term efficacy and safety profile in this context .

Comparative Analysis with Other Treatments

This compound is often compared with other GnRH receptor antagonists such as:

CompoundIndicationsAdministration RouteApproval Year
LinzagolixUterine fibroids, endometriosisOral2022
CetrorelixIVF protocolsSubcutaneous2000
RelugolixProstate cancer, uterine fibroidsOral2020
ElagolixEndometriosisOral2018

Linzagolix stands out due to its oral administration route and specific receptor binding affinity, which may enhance patient compliance and therapeutic outcomes .

Case Studies and Clinical Trials

  • PRIMROSE Study Results :
    • In PRIMROSE 1 and PRIMROSE 2 trials assessing uterine fibroids:
      • 100 mg linzagolix : Responder rate of 56.4% at week 24.
      • 200 mg linzagolix with ABT : Responder rate increased to 89.3% .
    • Long-term follow-up indicated sustained efficacy in symptom relief.
  • Safety Profile Evaluation :
    • Across trials, adverse events were monitored closely. The incidence of hot flushes was noted but was manageable compared to the severity of symptoms experienced by patients before treatment .

Biological Activity

Linzagolix choline is a novel, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist developed for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis. This article provides a detailed overview of its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on recent studies and clinical trials.

Pharmacodynamics

Linzagolix exerts its biological effects by selectively binding to GnRH receptors in the pituitary gland, inhibiting the action of GnRH. This blockade leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which subsequently decreases serum levels of estradiol and progesterone. The modulation of these hormones is crucial for managing conditions like uterine fibroids, which are significantly influenced by estrogen levels.

  • Mechanism of Action : Linzagolix prevents the activation of GnRH receptors, which are coupled with Gαq/11 proteins. This results in decreased intracellular calcium flux and reduced gonadal steroid production .
  • Dose-Dependent Effects : In preclinical studies, linzagolix demonstrated an IC50 value of 36.7 nmol/L for inhibiting GnRH-stimulated calcium flux, comparable to other GnRH antagonists such as cetrorelix (IC50 19.9 nmol/L) .

Clinical Efficacy

The efficacy of linzagolix has been primarily evaluated in two pivotal Phase 3 clinical trials known as PRIMROSE 1 and PRIMROSE 2. These trials assessed the drug's effectiveness in reducing heavy menstrual bleeding associated with uterine fibroids.

Study Design

  • Population : Women aged 18 to 50 with symptomatic uterine fibroids.
  • Interventions : Participants were randomized to receive linzagolix at doses of 100 mg or 200 mg daily, with or without hormonal add-back therapy (ABT), or placebo for 52 weeks .
  • Primary Endpoint : The primary endpoint was the reduction in menstrual blood loss to ≤80 mL per cycle and a ≥50% reduction from baseline at week 24.

Results

The results from both trials indicated significant improvements in menstrual bleeding:

Treatment GroupResponse Rate (%)p-value vs. Placebo
Linzagolix 100 mg56.4<0.001
Linzagolix 100 mg + ABT66.4<0.001
Linzagolix 200 mg71.4<0.001
Linzagolix 200 mg + ABT75.5<0.001
Placebo35.0-

In PRIMROSE 2, even higher response rates were observed, particularly in the group receiving linzagolix with ABT .

Safety Profile

The safety profile of linzagolix was consistent across both trials, with the most common adverse events being hot flushes (reported in approximately 30-35% of participants). Other side effects included headaches and gastrointestinal disturbances, but serious adverse events were rare .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of linzagolix choline as a GnRH antagonist, and how does it differ from peptide-based antagonists?

this compound binds competitively to GnRH receptors, inhibiting downstream signaling and reducing gonadotropin secretion. Unlike peptide-based antagonists (e.g., cetrorelix), its non-peptide structure avoids histamine release in mast cells, minimizing allergic reactions . Key pharmacological

  • IC50 : 36.7 nM (human GnRH receptor)
  • Selectivity : No off-target activity on histamine pathways at 10 µM in murine models .

Methodological Insight: To validate mechanism, use receptor-binding assays (radioligand displacement) and in vitro functional assays (e.g., cAMP inhibition in HEK293 cells expressing human GnRH receptors). Compare dose-response curves with peptide antagonists to assess efficacy differences .

Q. Which preclinical models are most suitable for evaluating the efficacy of this compound in endometriosis and uterine fibroids?

Established models include:

  • Endometriosis : Surgically induced endometrial cysts in rats, with this compound (50–200 mg/kg, oral) reducing cyst volume by 40–60% .
  • Uterine fibroids : Ovariectomized primates treated with estrogen/progesterone to mimic fibroid growth, where this compound (1–100 mg/kg) suppresses LH levels dose-dependently .

Methodological Insight: Ensure hormonal priming in primate models to simulate human pathophysiology. Use MRI or ultrasound for non-invasive cyst/fibroid volume tracking .

Advanced Research Questions

Q. How should researchers design crossover drug-drug interaction (DDI) studies for this compound, particularly with OATP1B1 substrates like pitavastatin?

The Phase I study (22-OBE2109-001) used a single-sequence, open-label, crossover design:

  • Phase 1 : Baseline PK of pitavastatin (OATP1B1 substrate).
  • Phase 2 : Co-administration with this compound to assess OATP1B1 inhibition .

Methodological Insight: Optimize sampling intervals to capture peak/trough concentrations. Use non-compartmental analysis (NCA) for AUC and Cmax comparisons. Address inter-subject variability via paired statistical tests (e.g., Wilcoxon signed-rank) .

Q. What statistical approaches resolve contradictions in dose-response data across species (e.g., primate vs. rodent models)?

Discrepancies in LH suppression (effective at 1 mg/kg in primates vs. higher doses in rodents) may arise from metabolic or receptor affinity differences. Strategies:

  • Allometric scaling : Adjust doses based on body surface area or metabolic rate.
  • Population PK/PD modeling : Incorporate species-specific clearance rates and receptor density data .

Methodological Insight: Apply Akaike Information Criterion (AIC) to select best-fit models. Validate with bootstrap resampling to confirm parameter robustness .

Q. How can researchers optimize the formulation of this compound to enhance oral bioavailability in preclinical studies?

Key parameters:

  • Solubility : Use co-solvents (e.g., PEG 400) or lipid-based carriers.
  • Stability : pH-adjusted formulations to prevent degradation in gastric fluid .

Methodological Insight: Conduct forced degradation studies under acidic/oxidative conditions. Use HPLC-UV to quantify intact compound and degradation products .

Properties

CAS No.

1321816-57-2

Molecular Formula

C27H28F3N3O8S

Molecular Weight

611.6 g/mol

IUPAC Name

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

IAIVRTFCYOGNBW-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC

Canonical SMILES

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linzagolix choline; 

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Linzagolix choline
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